3-Methyl-2-oxo-1,2lambda~5~-benzoxazole
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Overview
Description
3-Methyl-2-oxo-1,2lambda~5~-benzoxazole is an organic compound belonging to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-oxo-1,2lambda~5~-benzoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with acetic anhydride, followed by cyclization to form the benzoxazole ring. The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of the compound in larger quantities, with better control over reaction conditions and product purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-oxo-1,2lambda~5~-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzoxazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazoles.
Scientific Research Applications
3-Methyl-2-oxo-1,2lambda~5~-benzoxazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-2-oxo-1,2lambda~5~-benzoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-oxovaleric acid: A related compound with similar structural features but different functional groups.
2-Oxo-3-methylbutanoic acid: Another structurally related compound with distinct chemical properties.
Uniqueness
3-Methyl-2-oxo-1,2lambda~5~-benzoxazole is unique due to its benzoxazole ring structure, which imparts specific chemical and biological properties. This uniqueness makes it valuable for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
75632-99-4 |
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Molecular Formula |
C8H7NO2 |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
3-methyl-2-oxido-1,2-benzoxazol-2-ium |
InChI |
InChI=1S/C8H7NO2/c1-6-7-4-2-3-5-8(7)11-9(6)10/h2-5H,1H3 |
InChI Key |
KLBLYOISTLKEOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](OC2=CC=CC=C12)[O-] |
Origin of Product |
United States |
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